Pbrm1-BD2-IN-7 mechanism of action
Pbrm1-BD2-IN-7 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-7
Introduction
Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a key member of the SWI/SNF family.[1][2][3] PBRM1 functions as a "reader" of epigenetic marks, uniquely containing six tandem bromodomains (BDs) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][4] The second bromodomain, BD2, has been identified as a crucial anchor for the PBAF complex to chromatin, showing a preference for histone H3 acetylated at lysine 14 (H3K14Ac).
Mutations and dysregulation of PBRM1 are frequently implicated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene. This has positioned PBRM1 as a significant target for therapeutic intervention. PBRM1-BD2-IN-7 (referred to as compound 7 in the primary literature) is a chemical probe developed to selectively target and inhibit the function of PBRM1's second bromodomain, thereby enabling detailed investigation of its role in health and disease.
Core Mechanism of Action
The primary mechanism of action for PBRM1-BD2-IN-7 is the competitive inhibition of the acetyl-lysine binding function of PBRM1's second bromodomain (BD2). Bromodomains feature a conserved hydrophobic pocket that recognizes the acetylated lysine motif on histone tails. PBRM1-BD2-IN-7 occupies this pocket on BD2, physically preventing its engagement with acetylated histones, particularly H3K14Ac.
This inhibition disrupts the primary mechanism by which the PBAF complex is tethered to specific loci on chromatin. Consequently, the complex's ability to perform ATP-dependent chromatin remodeling—altering nucleosome positioning to regulate gene accessibility—is impaired. This leads to downstream changes in the expression of genes regulated by the PBAF complex, ultimately impacting cellular processes such as proliferation and survival.
Biophysical and Biochemical Characterization
Quantitative assays have been employed to determine the binding affinity, thermal stability, and inhibitory potency of PBRM1-BD2-IN-7. The data reveal a high affinity for PBRM1-BD2 and PBRM1-BD5, with weaker binding to other bromodomains such as those in SMARCA4, indicating a degree of promiscuity.
Table 1: Binding Affinity and Thermal Stability of PBRM1-BD2-IN-7
| Target Bromodomain | Binding Affinity (Kd) by ITC | Thermal Shift (ΔTm) by DSF |
|---|---|---|
| PBRM1-BD2 | 0.7 µM | 7.7 °C |
| PBRM1-BD5 | 0.35 µM | 11.0 °C |
| SMARCA4 | 5.0 µM | 3.1 °C |
| SMARCA2B | Not Determined | 3.0 °C |
| ASH1L | No Binding Detected | Not Determined |
Data sourced from reference.
Table 2: In Vitro Inhibitory Potency of PBRM1-BD2-IN-7
| Assay Target | Assay Type | IC50 |
|---|---|---|
| PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 µM |
Data sourced from reference.
Cellular Activity
The inhibitory effects of PBRM1-BD2-IN-7 have been evaluated in various cell lines. In LNCaP prostate cancer cells, which show dependence on PBRM1, the compound effectively inhibits cell growth. However, its activity in PBRM1-independent cell lines like PC3 at higher concentrations suggests potential off-target effects, possibly due to its concurrent inhibition of SMARCA2 and/or SMARCA4 bromodomains.
Table 3: Cellular Potency of PBRM1-BD2-IN-7
| Cell Line | Phenotype | IC50 (Growth Inhibition) |
|---|---|---|
| LNCaP | PBRM1-dependent | ~9 µM |
| PC3 | PBRM1-independent | Substantial inhibition at >10 µM |
Data sourced from reference.
PBRM1 Signaling and Functional Context
PBRM1, as part of the PBAF complex, sits at a crucial intersection of cellular regulation. The remodeling activity of PBAF influences the expression of a wide array of genes. Functional studies involving PBRM1 knockdown or knockout have revealed its role in modulating key cellular pathways. These include cytokine-cytokine receptor interactions, the MAPK signaling pathway, focal adhesion, and apoptosis. Furthermore, PBRM1 is implicated in regulating metabolic processes, the hypoxia response, and maintaining genomic stability. Inhibition of PBRM1-BD2 by compounds like PBRM1-BD2-IN-7 is therefore expected to impact these downstream cellular functions.
Experimental Protocols
The characterization of PBRM1-BD2-IN-7 relies on several key biophysical and cellular assays.
AlphaScreen Competition Assay
This bead-based proximity assay quantifies the inhibition of the PBRM1-BD2 interaction with its acetylated histone target.
-
Principle: A biotinylated histone H3K14acetyl peptide is bound to streptavidin-coated donor beads, while a His6-tagged PBRM1-BD2 protein is bound to Ni2+-chelate acceptor beads. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity (≤200 nm), allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation (680 nm), resulting in a chemiluminescent signal (520-620 nm). A competitive inhibitor disrupts this interaction, leading to a decrease in signal.
-
Protocol Summary:
-
Reagents (His6-PBRM1-BD2, biotin-H3K14ac peptide, PBRM1-BD2-IN-7) are combined in an appropriate assay buffer in a microplate.
-
The mixture is incubated to allow for inhibitor binding to PBRM1-BD2.
-
Acceptor beads are added and incubated.
-
Donor beads are added under low-light conditions and incubated.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated by plotting the signal decrease against a range of inhibitor concentrations.
-
Isothermal Titration Calorimetry (ITC)
This technique directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters, including the binding affinity (Kd).
-
Protocol Summary:
-
A solution of the purified PBRM1 bromodomain is placed in the sample cell of the calorimeter.
-
A solution of PBRM1-BD2-IN-7 is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small, sequential injections.
-
The heat change associated with each injection is measured.
-
The resulting data are integrated and fit to a binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
-
Protocol Summary:
-
Purified PBRM1 bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
The protein-dye mixture is aliquoted with either the compound (PBRM1-BD2-IN-7) or a vehicle control (e.g., DMSO).
-
The temperature is gradually increased in a real-time PCR instrument, and fluorescence is monitored.
-
As the protein unfolds, the dye binds to exposed hydrophobic cores, causing an increase in fluorescence.
-
The Tm is the midpoint of this transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.
-
Cell-Based Proliferation Assay
This assay measures the effect of the compound on the growth and viability of cancer cell lines over time.
-
Protocol Summary:
-
Cells (e.g., LNCaP, PC3) are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of PBRM1-BD2-IN-7 or a vehicle control.
-
Cells are incubated for a defined period (e.g., 72 hours or longer).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and data are normalized to the vehicle control to calculate the concentration that inhibits growth by 50% (IC50).
-
Recombinant PBRM1-BD2 Protein Purification
Production of pure, recombinant protein is essential for in vitro biophysical and biochemical assays.
-
Protocol Summary:
-
The gene encoding the PBRM1-BD2 domain is cloned into an expression vector (e.g., pNIC28-Bsa4) containing an affinity tag (e.g., His6-tag).
-
The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to a suitable density, and protein expression is induced (e.g., with IPTG).
-
Cells are harvested, lysed, and the protein is purified from the lysate using nickel-affinity chromatography.
-
Further purification steps, such as size-exclusion chromatography, may be performed to ensure high purity and proper folding.
-
Conclusion
PBRM1-BD2-IN-7 is a valuable chemical tool that acts as a competitive inhibitor of the second bromodomain of PBRM1. By binding to the acetyl-lysine pocket of PBRM1-BD2, it effectively displaces the PBAF complex from chromatin, thereby modulating gene expression and impacting cell proliferation. While demonstrating potent inhibition of PBRM1-BD2, its activity against other bromodomains, such as PBRM1-BD5 and those in SMARCA proteins, highlights a degree of polypharmacology that must be considered when interpreting cellular data. The detailed characterization of its mechanism provides a solid foundation for its use in dissecting the complex biology of PBRM1 and the PBAF complex in cancer research.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
